molecular formula C19H18ClN3O3 B14988325 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B14988325
M. Wt: 371.8 g/mol
InChI Key: NHVNOCMETFBZHG-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of 4-chlorobenzohydrazide with 2-(2,4,6-trimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is unique due to its specific structural features, such as the presence of both chlorophenyl and trimethylphenoxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-11-8-12(2)18(13(3)9-11)25-10-16(24)21-19-17(22-26-23-19)14-4-6-15(20)7-5-14/h4-9H,10H2,1-3H3,(H,21,23,24)

InChI Key

NHVNOCMETFBZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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